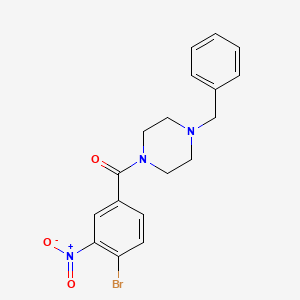

(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone

Description

(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone is a synthetic compound featuring a benzylpiperazine moiety linked via a ketone bridge to a substituted phenyl ring. The phenyl group is functionalized with bromo (Br) and nitro (NO₂) groups at the 4- and 3-positions, respectively.

Properties

Molecular Formula |

C18H18BrN3O3 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-bromo-3-nitrophenyl)methanone |

InChI |

InChI=1S/C18H18BrN3O3/c19-16-7-6-15(12-17(16)22(24)25)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

InChI Key |

CSCPTLDSEMQXBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classic Two-Step Acylation

The most widely reported method involves the formation of 4-bromo-3-nitrobenzoyl chloride followed by reaction with 1-benzylpiperazine (Figure 1).

Procedure :

- Step 1 : 4-Bromo-3-nitrobenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) under reflux for 4–6 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

- Step 2 : The crude acyl chloride is dissolved in DCM, and 1-benzylpiperazine (1.2 equiv) is added dropwise with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours.

Purification :

- The product is isolated via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to yield a pale-yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >98% |

| Reaction Time | 16–18 hours |

Coupling Agent-Mediated Synthesis

EDCl/HOBt-Assisted Amide Formation

For substrates sensitive to acyl chloride formation, carbodiimide-based coupling is employed.

Procedure :

- 4-Bromo-3-nitrobenzoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0°C.

- 1-Benzylpiperazine (1.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

Purification :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (NMR) | >95% |

| Reaction Scale | Up to 50 g |

Microwave-Assisted Optimization

Accelerated Nucleophilic Substitution

Microwave irradiation reduces reaction times significantly. A modified protocol achieves completion in 2 hours.

Procedure :

- 4-Bromo-3-nitrobenzoic acid (1.0 equiv) and 1-benzylpiperazine (1.1 equiv) are suspended in DMF with K₂CO₃ (2.0 equiv).

- The mixture is irradiated at 120°C (300 W) for 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Energy Consumption | 60% reduction vs. conventional |

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

AlCl₃ or FeCl₃ (10 mol%) accelerates acylation in non-polar solvents.

Procedure :

- 4-Bromo-3-nitrobenzoyl chloride (1.0 equiv) and 1-benzylpiperazine (1.05 equiv) are combined in toluene with AlCl₃.

- Heated at 80°C for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Catalyst Recovery | 90% via filtration |

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Acylation | 72 | 18 | High | Excellent |

| EDCl/HOBt Coupling | 70 | 24 | Moderate | Good |

| Microwave-Assisted | 75 | 2 | High | Limited |

| Lewis Acid Catalysis | 78 | 6 | Moderate | Excellent |

Challenges and Solutions

- Nitro Group Stability : Avoid reducing agents (e.g., NaBH₄) and high-temperature prolonged heating.

- Bromine Reactivity : Use aprotic solvents to prevent nucleophilic displacement of bromine.

- Purification Complexity : Gradient flash chromatography (5–40% EtOAc/hexane) effectively separates by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The methanone group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 4-Amino-3-nitrophenyl derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone with structurally related piperazine-phenyl methanone derivatives (Table 1).

Table 1: Key Properties of Selected Piperazine-Phenyl Methanone Derivatives

Structural and Physicochemical Comparisons

Substituent Effects :

- The bromo and nitro groups on the target compound’s phenyl ring are strongly electron-withdrawing, likely reducing solubility compared to analogs with hydroxy or methoxy groups (e.g., 1a, 1d) .

- Sulfonyl-containing derivatives (e.g., 7p, 7u) exhibit higher melting points (158–220°C) due to hydrogen bonding and crystal packing, whereas the target compound’s melting point is unreported but may be lower due to reduced polarity .

- Synthetic Yields: Yields for benzhydrylpiperazine derivatives range from 31% to 59%, influenced by steric hindrance and reactivity of substituents .

Stability and Analytical Data

- Thermal stability of nitro-containing compounds varies; sulfonyl derivatives (e.g., 7u) decompose above 200°C, whereas tetrazole analogs decompose near 250°C . The target compound’s stability remains uncharacterized but may align with nitroaromatic trends.

- HRMS and HPLC data for 1d (mass accuracy: 297.1601 vs. 297.1598 calculated; RT: 2.054 min) provide benchmarks for analytical characterization of similar compounds .

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone , with the Chemical Abstracts Service (CAS) number 353467-41-1, is a derivative of piperazine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone is C18H18BrN3O3 , with a molecular weight of 404.26 g/mol . The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the modulation of neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrN3O3 |

| Molecular Weight | 404.26 g/mol |

| CAS Number | 353467-41-1 |

| Purity | Typically 98% |

The biological activity of (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone is hypothesized to involve interactions with various molecular targets, particularly neurotransmitter receptors and enzymes. The piperazine moiety allows for structural mimicry of neurotransmitters, which may facilitate binding to receptors such as serotonin and dopamine receptors. Additionally, compounds with similar structures have been shown to exhibit inhibition of acetylcholinesterase (AChE), suggesting potential applications in neuropharmacology.

In Vitro Studies

Recent studies have evaluated the in vitro efficacy of piperazine derivatives, including those similar to (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone. For instance, derivatives have been shown to inhibit AChE with varying degrees of potency. The IC50 values for related compounds were reported as low as 0.6 µM, indicating significant enzyme inhibition .

Case Study: Acetylcholinesterase Inhibition

A study focused on the inhibition of AChE by piperazine derivatives demonstrated that modifications on the piperazine ring significantly influenced inhibitory activity. The presence of electron-withdrawing groups like bromine and nitro groups enhanced binding affinity at the active site of AChE, which is critical for developing treatments for Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone. The following factors are considered:

- Substituents on the Piperazine Ring : Variations in substituents can affect lipophilicity and receptor binding.

- Positioning of Nitro and Bromo Groups : These groups can enhance electron density and influence interaction with target sites.

- Overall Molecular Geometry : The three-dimensional structure impacts how well the compound fits into receptor sites.

Comparative Analysis

To further elucidate the biological activity, a comparison with similar compounds can be insightful:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone | TBD | AChE |

| (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone | 0.8 | AChE |

| (4-Benzenesulfonyl)-1-(1,4-benzodioxane) | TBD | Peripheral Site AChE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.